![molecular formula C12H11BrN2O3 B1418670 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide CAS No. 1158774-34-5](/img/structure/B1418670.png)

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide

Übersicht

Beschreibung

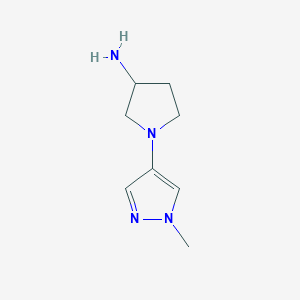

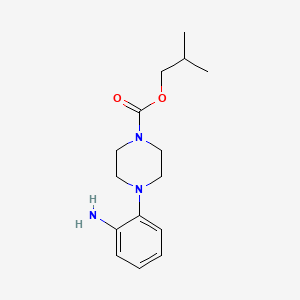

“3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” is a chemical compound used in various scientific and industrial applications . It is also known as “4-(4-Nitrobenzyl)pyridine” and has the molecular formula C12H10N2O3 .

Molecular Structure Analysis

The molecular structure of “3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 230.22 .Wissenschaftliche Forschungsanwendungen

-

- Application : Pyridine hydrobromide may be used in chemical synthesis studies . It is quite useful for brominations of ketones on a micro or semimicro scale .

- Method of Application : The exact method of application can vary depending on the specific reaction or synthesis being carried out. Generally, it involves adding the pyridine hydrobromide to the reaction mixture containing the ketone to be brominated .

- Results or Outcomes : The bromination of the ketone results in the formation of a bromoketone .

-

- Application : In a study, a novel nano-magnetic metal–organic frameworks based on Fe3O4 namely Fe3O4@ MIL–101(Cr)–N(CH2PO3)2 was synthesized and fully characterized . The prepared sample was used as a catalyst in the synthesis of pyrazolo [3,4–b] pyridines .

- Method of Application : The method involved a condensation reaction of aldehydes, 5–(1H–Indol–3–yl)– 2H–pyrazol–3–ylamine and 3–(cyanoacetyl)indole via a CVABO .

- Results or Outcomes : The products were obtained with high yields at 100 °C and under solvent-free conditions .

- Scientific Field : Environmental Toxicology

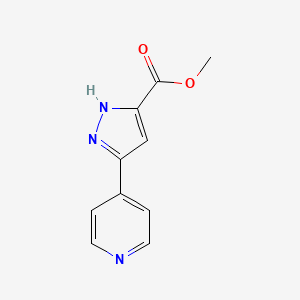

- Application : A study used 4-(4-nitrobenzyl)pyridine, a compound structurally similar to 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide, to test for alkylating agents following chemical oxidative activation .

- Method of Application : A chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes was used to activate target compounds to reactive electrophiles . Activated compounds were assayed by reaction with 4-(4-nitrobenzyl)pyridine (NBP), which produces a violet color following alkylation .

- Results or Outcomes : The test generally gave positive and negative responses where expected . A high degree of linear correlation (r>0.97) was obtained for some compounds .

Safety And Hazards

The safety data sheet for a related compound, “Pyridine hydrobromide”, indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-[(4-nitrophenyl)methoxy]pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3.BrH/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12;/h1-8H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGRUNRSXXWMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)

amine](/img/structure/B1418591.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)

![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)

![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)

![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)